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Compound of Interest

4-(Methylthio)-2-
Compound Name: _ ) )
(trifluoromethyl)phenylboronic acid

Cat. No.: B1421221

An In-Depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid:
Properties, Synthesis, and Applications

Executive Summary

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is a highly functionalized organoboron
compound of significant interest to the chemical, pharmaceutical, and materials science
sectors. Its molecular structure, featuring a boronic acid group for versatile cross-coupling, a
metabolically robust trifluoromethyl group, and an electron-donating methylthio moiety, makes it
a premier building block in modern organic synthesis. This guide provides a comprehensive
overview of its physicochemical properties, with a confirmed molecular weight of 236.02 g/mol ,
alongside expert insights into its handling, core applications in Suzuki-Miyaura coupling, and
strategic importance in the design of novel therapeutic agents and advanced materials.

Introduction to a Multifunctional Reagent

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their
stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1]
Within this class, 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid (Figure 1) stands out
as a sophisticated, trifunctional reagent. The molecule's utility is derived from the synergistic
interplay of its three key components:
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e The Boronic Acid Moiety (-B(OH)2): This functional group is the reactive handle for Suzuki-
Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with exceptional
reliability and functional group tolerance.

o The Trifluoromethyl Group (-CF3): As a bioisostere of a methyl group, the -CFs substituent is
a critical tool in medicinal chemistry. Its strong electron-withdrawing nature and high
lipophilicity can profoundly enhance a drug candidate's metabolic stability, membrane
permeability, and binding affinity.[2][3]

e The Methylthio Group (-SMe): This thioether group acts as a key modulator of the phenyl
ring's electronic properties and can serve as a potential site for further synthetic modification,
such as oxidation to sulfoxide or sulfone analogues, to fine-tune a molecule's solubility and
polarity.

This unique combination renders the compound an invaluable precursor for constructing
complex molecular architectures tailored for biological activity and advanced material
properties.

l=.Chemical Structure of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acidFigure 1. Chemical
Structure of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties and Specifications

The precise characterization of a reagent is fundamental to its effective and reproducible
application in research and development. The key properties of 4-(Methylthio)-2-
(trifluoromethyl)phenylboronic acid are summarized below.
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Property Value Source

(4-(methylthio)-2-

IUPAC Name (trifluoromethyl)phenyl)boronic  [4]
acid

Molecular Weight 236.02 g/mol [41[5]

Molecular Formula CsHsBF302S [41[5]

CAS Number 1072945-99-3 [4][5]

Typical Purity >98% [4][5]

CSC1=CC(C(F)
SMILES (5]
(F)F)=C(B(0)0)C=C1

Topological Polar Surface Area

40.46 A2 (5]
(TPSA)

LogP 1.1071 5]

Synthesis, Safe Handling, and Storage
General Synthetic Strategies

The synthesis of substituted phenylboronic acids typically follows well-established
organometallic routes. One of the most common methods involves the reaction of an aryl-metal
intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low
temperatures, followed by acidic hydrolysis to yield the desired boronic acid.[1][6] An
alternative modern approach is the palladium-catalyzed borylation of an appropriate aryl halide
or triflate with a diboron reagent like bis(pinacolato)diboron (Bzpinz).[1]

Expert Recommendations for Handling and Storage

Proper handling and storage are critical to maintain the integrity of boronic acids and ensure
laboratory safety.[7]

» Handling: Always handle 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid in a well-
ventilated area or chemical fume hood. Wear appropriate personal protective equipment
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(PPE), including safety glasses, gloves, and a lab coat, to prevent inhalation of dust and
direct contact with skin or eyes.[4]

o Storage: Boronic acids are generally stable solids but can be susceptible to dehydration
(forming boroxines) or moisture absorption.[7] Store the compound in a tightly sealed
container in a cool, dry, and dark place. It should be segregated from incompatible materials,
particularly strong oxidizing agents, strong bases, and water-reactive substances.[8][9]

o Chemical Incompatibility: Store acids separately from bases.[9] Avoid storage near reactive
metals or compounds that can produce toxic gases upon contact with acids, such as
cyanides or sulfides.[9]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is its use as
a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming
C(sp?)-C(sp?) bonds. This reaction is foundational in the synthesis of biaryls, which are
common motifs in pharmaceuticals and functional materials.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction follows a systematic workflow,
from reaction setup to product validation. The process is outlined in the diagram below.
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Reactants Setup
- Boronic Acid Catalyst System
- Aryl Halide - Pd Precursor (e.g., Pd(OAc)2)
- Base (e.g., K2COs3) - Ligand (e.g., SPhos, XPhos)

- Solvent (e.g., Toluene/H20)

Combine Add

Degas Mixture
(N2 or Ar Purge)

Reaction
(Heating under Inert Atm.)

Aqueous Workup
- Quench
- Phase Separation
- Extraction with Organic Solvent

Purification
- Drying (e.g., MgSOa)
- Filtration
- Chromatography

Purified Sample

Characterization
- NMR Spectroscopy
- Mass Spectrometry
- Purity Analysis (HPLC)

Final Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Exemplary Step-by-Step Protocol

This protocol describes a representative Suzuki-Miyaura coupling between 4-(Methylthio)-2-
(trifluoromethyl)phenylboronic acid and an aryl bromide.

o Reaction Setup: To an oven-dried Schlenk flask, add 4-(Methylthio)-2-
(trifluoromethyl)phenylboronic acid (1.2 eq.), the desired aryl bromide (1.0 eq.), and a
suitable base such as potassium carbonate (K2COs, 2.0-3.0 eq.).[10]

o Catalyst Addition: Add the palladium catalyst system. A common and effective system is a
combination of a palladium(ll) precatalyst like palladium(ll) acetate (Pd(OAc)z2, 1-5 mol%)
and a bulky, electron-rich phosphine ligand such as XPhos (2-10 mol%).[10] The use of such
ligands is crucial as they facilitate both the oxidative addition of the aryl halide to the Pd(0)
center and the subsequent reductive elimination to form the product.

o Solvent Addition and Degassing: Add a degassed solvent system, often a mixture like
toluene/water or dioxane/water. The system is then thoroughly degassed by bubbling argon
or nitrogen through the mixture for 15-30 minutes to remove oxygen, which can deactivate
the palladium catalyst.

o Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C)
under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

o Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with
water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with
brine, and dry it over anhydrous sodium or magnesium sulfate.

 Purification and Analysis: Filter the drying agent and concentrate the solvent under reduced
pressure. Purify the resulting crude product by flash column chromatography on silica gel to
yield the pure biaryl product. Confirm the structure and purity using *H NMR, 13C NMR, and
mass spectrometry.

Strategic Importance in Drug Discovery

The incorporation of fluorine and fluorine-containing moieties is a validated strategy in modern
drug design. The trifluoromethyl group, in particular, offers a powerful method for optimizing the
Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.
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The Trifluoromethyl Advantage

The strategic value of the -CFs group stems from its unique electronic and steric properties:

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CFs group
highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases
the half-life of a drug.[2]

 Lipophilicity: The -CFs group significantly increases the lipophilicity of a molecule, which can
improve its ability to cross cell membranes and interact with hydrophobic binding pockets in
target proteins.[3]

e Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions
(e.g., dipole-dipole, orthogonal multipolar) within a protein's active site, potentially enhancing
binding affinity and selectivity.

The diagram below illustrates how the structural features of 4-(Methylthio)-2-
(trifluoromethyl)phenylboronic acid translate into its high value for medicinal chemistry
programs.
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Caption: Logical flow from structural features to drug discovery applications.

Conclusion

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, with a molecular weight of 236.02
g/mol , is far more than a simple chemical reagent; it is a strategic tool for molecular innovation.
Its carefully arranged functional groups provide chemists with a reliable and versatile platform
for synthesizing novel compounds with tailored properties. Its central role in Suzuki-Miyaura
coupling, combined with the pharmacokinetic benefits imparted by the trifluoromethyl group,
ensures its continued and expanding importance in the fields of drug discovery, agrochemicals,
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and material science. This guide serves as a foundational resource for researchers aiming to
leverage the unique capabilities of this powerful synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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